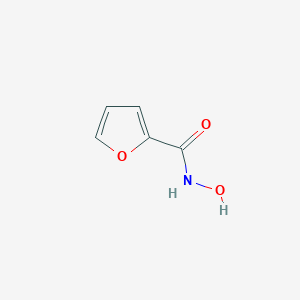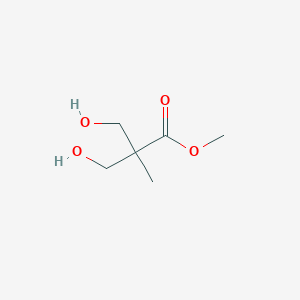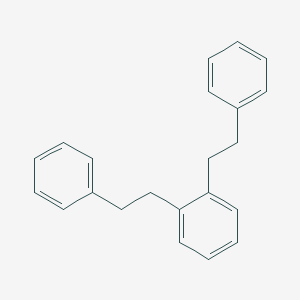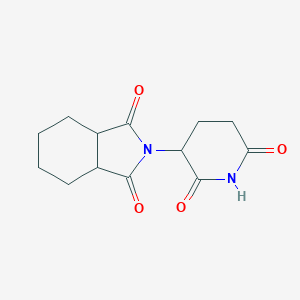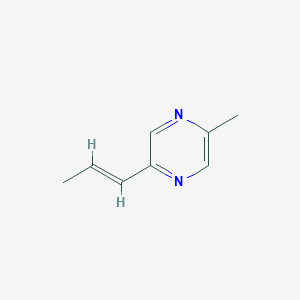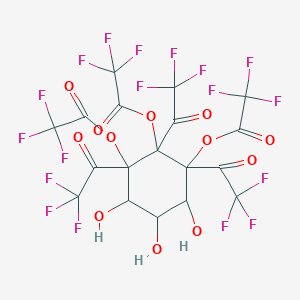
5,7-Dibromo-8-metoxiquinolina
Descripción general
Descripción
5,7-Dibromo-8-methoxyquinoline (5,7-DBMQ) is an organic compound belonging to the quinoline family of heterocyclic compounds. It is a colorless, crystalline solid which is soluble in organic solvents, such as ethanol and acetone. 5,7-DBMQ is used in a variety of research applications, including organic synthesis, biochemical and physiological studies, and drug development. It is also used as a reagent in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
5,7-Dibromo-8-metoxiquinolina: es un compuesto valioso en el campo del diseño de fármacos debido a su importancia estructural en los compuestos N-heterocíclicos . Sirve como andamiaje para desarrollar estrategias sintéticas y evaluar las actividades biológicas. Sus derivados son conocidos por un amplio espectro de actividades biológicas, incluyendo propiedades antimaláricas, antimicrobianas, antibacterianas, antiparasitarias y anticancerígenas .
Actividad Anticancerígena
La investigación ha indicado que los derivados de This compound exhiben prometedoras actividades anticancerígenas. Por ejemplo, ciertos derivados de bromo han mostrado una fuerte actividad antiproliferativa contra diversas líneas celulares tumorales, como C6 (tumor cerebral de rata), HeLa (carcinoma de cuello uterino humano) y HT29 (carcinoma de colon humano) .
Terapia Quimodinámica (CDT)
Un complejo de 5,7-dibromo-2-metil-8-hidroxiquinolina Mn2+ tipo Fenton ha sido estudiado como una posible sonda para la obtención de imágenes mitocondriales y la terapia quimodinámica. Este complejo puede generar especies reactivas de oxígeno a través de una reacción tipo Fenton, estimulando el estrés oxidativo en las mitocondrias y conduciendo a la muerte de las células cancerosas .
Síntesis de Ftalonitrilos
This compound: se utiliza en la síntesis de nuevos ftalonitrilos, que son importantes intermediarios en la producción de ftalocianinas. Estos compuestos tienen diversas aplicaciones industriales y farmacéuticas debido a su estabilidad química y su intensa coloración .
Actividades Biológicas
El compuesto y sus derivados forman parte de una clase de compuestos aromáticos con importantes actividades biológicas. Son objetivos para el desarrollo de nuevos medicamentos debido a su papel indispensable en la química farmacéutica .
Valor Terapéutico
Los estudios han demostrado que ciertos derivados de 8-hidroxiquinolina, relacionados con This compound, pueden inducir la muerte celular en las células de cáncer de mama a través de la apoptosis y la paraptosis, destacando su valor terapéutico en el tratamiento del cáncer .
Safety and Hazards
Direcciones Futuras
The future directions of research on 5,7-Dibromo-8-methoxyquinoline could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry . The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .
Mecanismo De Acción
Target of Action
5,7-Dibromo-8-methoxyquinoline is a derivative of quinoline . Quinoline and its derivatives are a very important class of N-heterocyclic compounds and are considered as targets for the development of synthetic strategies and evaluation of biological activities . .
Mode of Action
Quinoline derivatives are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . The specific interactions of 5,7-Dibromo-8-methoxyquinoline with its targets and the resulting changes are areas of ongoing research.
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that 5,7-dibromo-8-methoxyquinoline could potentially have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
5,7-dibromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJANXCJVULGZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1N=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445207 | |
| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-49-6 | |
| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the methoxy group in 5,7-Dibromo-8-methoxyquinoline?
A1: The crystal structure analysis of 5,7-Dibromo-8-methoxyquinoline reveals that the methoxy group's carbon atom deviates significantly from the quinoline ring plane. [] This deviation, measured at 1.204(4) Å, suggests steric hindrance between the methoxy group and the adjacent bromine atoms on the quinoline ring. This structural information can be valuable for understanding the molecule's reactivity and potential interactions with other molecules. []
Q2: How can 5,7-Dibromo-8-methoxyquinoline be further modified for potential applications in organic synthesis?
A2: 5,7-Dibromo-8-methoxyquinoline serves as a versatile starting material for synthesizing aryl-substituted quinolines. The compound readily undergoes Suzuki–Miyaura cross-coupling reactions with substituted phenylboronic acids in the presence of a palladium catalyst. [] This reaction allows for the introduction of various aryl groups at the 5 and 7 positions of the quinoline ring, expanding the structural diversity and potential applications of the resulting compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


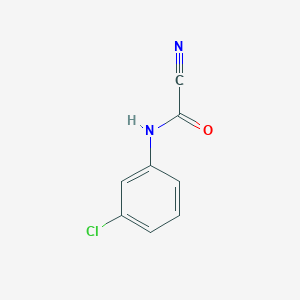
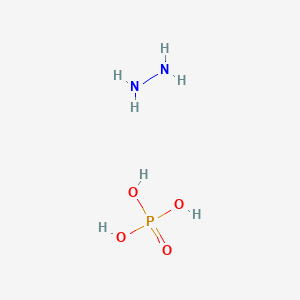
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)

